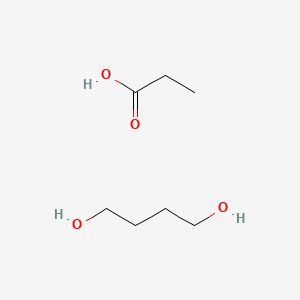
Butylene glycol propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylene glycol propionate is an organic compound with the molecular formula C7H14O3. It is a derivative of butylene glycol, where the hydroxyl group is esterified with propionic acid. This compound is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butylene glycol propionate can be synthesized through the esterification of butylene glycol with propionic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require a reflux setup to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Butylene glycol propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to butylene glycol and propionic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Propionic acid and butylene glycol derivatives.
Reduction: Butylene glycol and propionic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Butylene glycol propionate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of butylene glycol propionate involves its interaction with various molecular targets. In biological systems, it can act as a solvent, enhancing the solubility and stability of other compounds. It may also interact with cellular membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Butylene glycol propionate can be compared with other similar compounds such as:
Propylene glycol: Similar in structure but has different solubility and toxicity profiles.
Ethylene glycol: More toxic and less commonly used in biological applications.
Propanediol: Considered a “green” alternative with lower irritation potential .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique chemical properties make it valuable in both research and industrial settings. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its potential for future innovations.
Propriétés
Numéro CAS |
91171-54-9 |
|---|---|
Formule moléculaire |
C7H16O4 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
butane-1,4-diol;propanoic acid |
InChI |
InChI=1S/C4H10O2.C3H6O2/c5-3-1-2-4-6;1-2-3(4)5/h5-6H,1-4H2;2H2,1H3,(H,4,5) |
Clé InChI |
GUXKPDWOPIQSCD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.C(CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


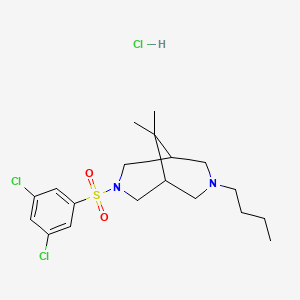

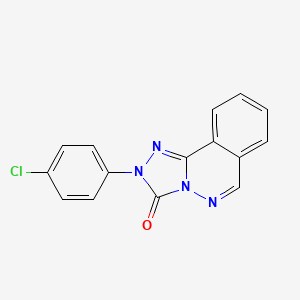

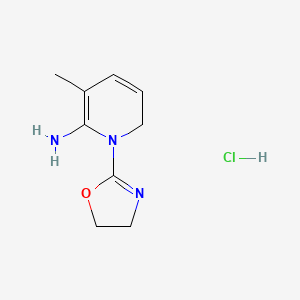
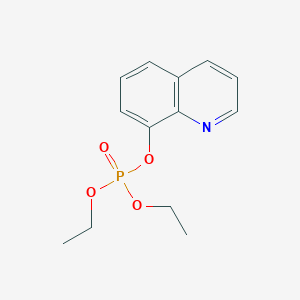
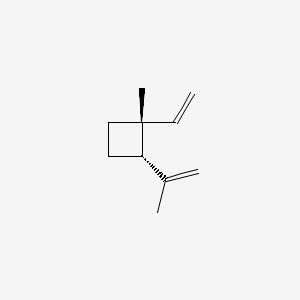

![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)
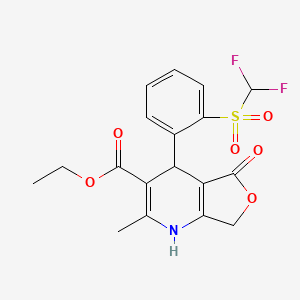
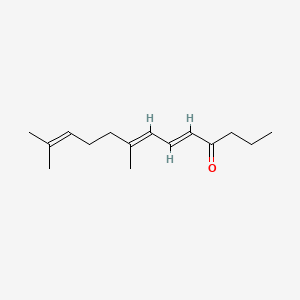

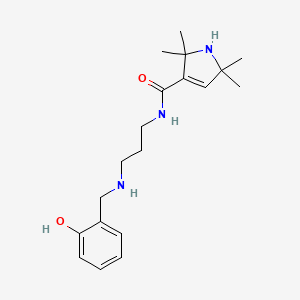
![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)
